2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a dichloromethylphenyl group. Its chemical properties make it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
2,4-Dichloro-3-methylphenylboronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The dichloromethylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the development of boron-containing drugs.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, facilitating various chemical transformations. The dioxaborolane ring provides stability to the boron atom, enhancing its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylboronic acid
- 3,5-Dichlorophenylboronic acid
- 2,4-Dichloro-3-methylphenylboronic acid
Uniqueness
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which provides enhanced stability and reactivity compared to other boronic acids. This makes it a valuable reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C13H17BCl2O2 |
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Molecular Weight |
287.0 g/mol |
IUPAC Name |
2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
SOKWZATZUPSTLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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